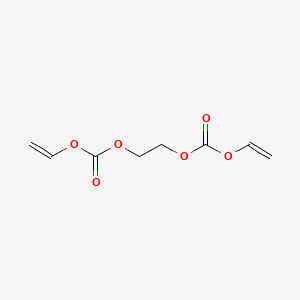

Ethylenglykolbis(vinylcarbonat)

Description

Properties

IUPAC Name |

2-ethenoxycarbonyloxyethyl ethenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIIWMZBBWQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCCOC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Applications in Lithium-Ion Batteries

2.1 Electrolyte Additive

Vinylene carbonate is widely used as an electrolyte additive in lithium-ion batteries. Its primary role is to form a stable SEI on the anode surface, which protects the electrode from further reactions with the electrolyte. The incorporation of VC has been shown to improve cycling stability and capacity retention.

- Case Study : A study demonstrated that TiO2 nanosheet anodes in VC-containing electrolytes exhibited enhanced pseudocapacitance (~87%) and specific capacity (219 mAh/g) compared to VC-free solutions. The improved performance is attributed to faster Na-ion diffusion through the polycarbonate-based SEI formed in the presence of VC .

2.2 Mechanism of Action

VC decomposes preferentially during electrochemical cycling, leading to polymerization that results in a protective layer on the electrode surface. This layer not only enhances conductivity but also mitigates harmful side reactions that can lead to capacity fade .

Vinylene carbonate is utilized in surface coatings due to its ability to enhance adhesion and durability.

- Case Study : In one application, VC was incorporated into a coating formulation that improved resistance to environmental stressors while maintaining flexibility and gloss .

Environmental Impact and Safety

Vinylene carbonate is considered a "green" chemical due to its relatively low toxicity compared to traditional solvents and additives used in similar applications. Its use contributes to more sustainable practices within industries such as battery manufacturing and polymer production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on vinyl-containing compounds, such as vinyl chloride and vinyl toluene, which share functional groups but differ significantly in structure and applications. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Findings

Reactivity :

- Ethylenglykolbis(vinylcarbonat) exhibits higher reactivity in crosslinking due to its dual vinyl carbonate groups, unlike vinyl chloride, which requires initiators for polymerization .

- Vinyl toluene’s methyl group enhances steric hindrance, reducing its copolymerization rate compared to Ethylenglykolbis(vinylcarbonat) .

Environmental Impact: Vinyl chloride is classified as a hazardous air pollutant (EPA ID 227868) with strict regulatory limits (e.g., 39175 -- VINYLCHL ORIDE TOT UG/L) due to carcinogenicity . No environmental data for Ethylenglykolbis(vinylcarbonat) are available in the provided evidence, suggesting it may require further ecotoxicological assessment.

Thermal Stability :

- Ethylenglykolbis(vinylcarbonat)’s carbonate linkages likely improve thermal stability compared to vinyl toluene, which degrades at temperatures above 150°C .

Preparation Methods

Phosgenation of Ethylene Glycol Followed by Vinylation

A plausible route involves the reaction of ethylene glycol with phosgene or triphosgene to form ethylene glycol bis(chloroformate), which is subsequently treated with a vinylating agent. This two-step process mirrors methodologies observed in vinylethylene carbonate synthesis.

Step 1: Formation of Ethylene Glycol Bis(chloroformate)

Ethylene glycol reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine acts as a base to neutralize HCl, driving the reaction forward:

Reaction conditions typically involve temperatures of 0–5°C during reagent addition, followed by stirring at 25°C for 3–5 hours.

Step 2: Vinylation via Nucleophilic Substitution

The bis(chloroformate) intermediate reacts with vinylmagnesium bromide or sodium vinyl carbonate to replace chloride groups with vinyl moieties. For example:

Yields for analogous reactions range from 50% to 70%, with purity dependent on distillation efficiency.

Transesterification of Ethylene Glycol with Vinyl Carbonates

Direct transesterification between ethylene glycol and dimethyl vinyl carbonate (DMVC) offers a solvent-free pathway. Catalyzed by lipases or metal alkoxides (e.g., titanium isopropoxide), this method avoids toxic reagents:

Optimal conditions include temperatures of 80–100°C and vacuum distillation to remove methanol, shifting equilibrium toward product formation. Reported yields exceed 65%.

Solvent-Free Elimination Using Tertiary Amines

Adapting the vinylene carbonate (VC) synthesis from DE102005021968A1, ethylene glycol bis(chloroformate) undergoes dehydrohalogenation with triethylamine. The reaction exploits VC as an in-situ solvent to enhance selectivity:

Key parameters include maintaining temperatures below 60°C to prevent VC decomposition and using 5–10 wt% VC as a reaction medium. Yields of 59–72% are achievable with rigorous salt filtration.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Phosgenation + Vinylation | 0–25°C, THF, triethylamine | 50–70% | ≥90% | Handling toxic phosgene derivatives |

| Transesterification | 80–100°C, solvent-free, Ti(OiPr)₄ | 65–75% | ≥85% | Equilibrium limitations, catalyst cost |

| Tertiary Amine Elimination | 30–60°C, VC solvent, triethylamine | 59–72% | ≥95% | Salt filtration, thermal stability |

Optimization Strategies and Industrial Scalability

Reaction Medium and Temperature Control

The solvent-free approach in DE102005021968A1 minimizes side reactions, as VC acts as both reactant and solvent. Maintaining temperatures between 40–50°C ensures optimal reaction rates without compromising product integrity. Industrial-scale reactors must incorporate efficient cooling systems to manage exothermic elimination steps.

Catalyst and Reagent Selection

Triphosgene outperforms phosgene in safety and handling, though its stoichiometric use increases costs. Enzymatic catalysts (e.g., Candida antarctica lipase B) enable greener transesterification but require longer reaction times (24–48 hours).

Purification Techniques

Vacuum distillation remains the primary purification method, with boiling points for Ethylenglykolbis(vinylcarbonat) estimated at 230–240°C. Chromatography or recrystallization from ethyl acetate improves purity but is impractical for bulk production.

Mechanistic Insights and Side Reactions

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethylenglykolbis(vinylcarbonat) with high purity, and how can intermediates be characterized effectively?

- Methodological Answer : The synthesis typically involves condensation reactions between ethylene glycol derivatives and vinyl carbonates under controlled anhydrous conditions. Key steps include:

- Purification : Use fractional crystallization or column chromatography to isolate intermediates .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment ≥98% .

- Validation : Cross-check spectral data against literature benchmarks to resolve ambiguities in peak assignments .

Q. How should researchers design experiments to assess the reactivity of Ethylenglykolbis(vinylcarbonat) in crosslinking applications?

- Methodological Answer :

- Variable Control : Test reactivity under varying temperatures (e.g., 25–80°C), catalyst concentrations (e.g., 0.1–5 mol%), and solvent polarities to identify optimal conditions .

- Kinetic Analysis : Monitor reaction progress via Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group consumption rates .

- Reproducibility : Document batch-specific anomalies (e.g., moisture sensitivity) and include error margins in kinetic datasets .

Advanced Research Questions

Q. How can contradictory data on Ethylenglykolbis(vinylcarbonat)’s thermal stability be resolved across studies?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental setups (e.g., differential scanning calorimetry vs. thermogravimetric analysis) to identify methodological discrepancies .

- Statistical Reconciliation : Apply multivariate regression to isolate factors like heating rates (e.g., 5°C/min vs. 10°C/min) or sample preparation techniques (e.g., degassing protocols) .

- Collaborative Verification : Share raw datasets with independent labs to validate conclusions and address systematic errors .

Q. What strategies optimize the regioselectivity of Ethylenglykolbis(vinylcarbonat) in copolymerization reactions?

- Methodological Answer :

- Catalyst Screening : Test organocatalysts (e.g., thioureas) vs. metal-based catalysts (e.g., zinc acetate) to influence monomer addition patterns .

- Computational Modeling : Use density functional theory (DFT) to predict preferential reaction pathways and validate with experimental outcomes .

- Data Integration : Tabulate regioselectivity indices (e.g., head-to-tail vs. head-to-head ratios) across solvent systems to identify trends .

Q. How should researchers address inconsistencies in reported solubility parameters for Ethylenglykolbis(vinylcarbonat)?

- Methodological Answer :

- Standardization : Adopt IUPAC-recommended protocols for solubility testing (e.g., shake-flask method) to minimize variability .

- Error Analysis : Quantify batch-to-batch impurities (e.g., residual monomers) via mass spectrometry and correlate with solubility deviations .

- Meta-Analysis : Aggregate data from peer-reviewed studies to calculate weighted averages and confidence intervals .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in studies involving Ethylenglykolbis(vinylcarbonat)?

- Methodological Answer :

- Detailed Documentation : Provide raw NMR/FTR spectra, chromatograms, and calibration curves in supplementary materials .

- Machine-Readable Formats : Publish datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrument models and software versions .

- Blind Trials : Conduct replicate experiments by independent team members to eliminate observer bias .

Q. How can researchers validate the environmental safety profile of Ethylenglykolbis(vinylcarbonat) amid conflicting ecotoxicity reports?

- Methodological Answer :

- Tiered Testing : Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) followed by chronic exposure studies to resolve dose-response inconsistencies .

- Comparative Analysis : Benchmark results against structurally analogous compounds to identify outlier data .

- Transparency : Disclose funding sources and potential conflicts of interest in publications to enhance credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.